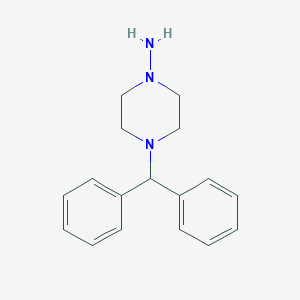

4-(Diphenylmethyl)piperazin-1-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the molecular formula C17H21N3 and a molecular weight of 267.37 g/mol . It is also known by its IUPAC name, 4-benzhydryl-1-piperazinamine . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .

Wissenschaftliche Forschungsanwendungen

4-(Diphenylmethyl)piperazin-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Vorbereitungsmethoden

The synthesis of 4-(Diphenylmethyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability .

Analyse Chemischer Reaktionen

4-(Diphenylmethyl)piperazin-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

Cyclization: The compound can undergo intramolecular cyclization to form piperazinopyrrolidinones.

Wirkmechanismus

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters . This interaction can modulate various neurological processes, making it a potential candidate for the treatment of neurological disorders .

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylmethyl)piperazin-1-amine can be compared with other piperazine derivatives such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used to treat chronic angina.

Befuraline: An antidepressant.

Aripiprazole: An antipsychotic.

Quetiapine: Used to treat schizophrenia and bipolar disorder.

Biologische Aktivität

4-(Diphenylmethyl)piperazin-1-amine, also known as DMP, is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring substituted with a diphenylmethyl group, contributes to its diverse biological activities. This article reviews the biological activity of DMP, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₁N₃

- Molecular Weight : 267.37 g/mol

The compound's structure enhances its lipophilicity, which is essential for cell membrane penetration and interaction with biological targets.

Antimicrobial Activity

DMP has shown notable antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have reported minimum inhibitory concentrations (MIC) that indicate its effectiveness against various strains of Mtb.

Table 1: Antimicrobial Efficacy of DMP Derivatives

| Compound Name | MIC (μM) | Target Pathogen |

|---|---|---|

| DMP | 11.53 | Mycobacterium tuberculosis |

| 6g | <3.80 | Mtb H37Rv |

| 6a | <3.80 | M. kansasii |

Research indicates that the presence of bulky lipophilic moieties enhances the activity of piperazine derivatives against slow-growing pathogens like Mtb. Molecular docking studies suggest that DMP interacts effectively with ATP synthase in Mtb, which is critical for its mechanism of action against this pathogen .

Cytotoxicity and Selectivity

DMP has been evaluated for cytotoxic effects in various cell lines. In vitro studies have demonstrated that it exhibits selective cytotoxicity, making it a promising candidate for further development in cancer therapy.

Table 2: Cytotoxicity Studies

The selectivity index indicates that DMP has a favorable therapeutic window, which is crucial for minimizing side effects in clinical applications.

The biological activity of DMP can be attributed to its ability to bind to specific enzymes and receptors within microbial cells. Docking studies have revealed that DMP forms hydrogen bonds with conserved amino acid residues in ATP synthase, disrupting energy production in bacteria .

Case Studies

Several studies have explored the therapeutic potential of DMP and its derivatives:

- Study on Antitubercular Activity : A recent study highlighted the efficacy of DMP derivatives against multidrug-resistant strains of Mtb, demonstrating significant inhibition rates and low MIC values .

- Cardiovascular Effects : Research on related compounds has shown that certain derivatives of DMP exhibit direct inotropic and vasodilatory effects, suggesting potential applications in cardiovascular therapies .

Eigenschaften

IUPAC Name |

4-benzhydrylpiperazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMWWFHROBPSSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368878 |

Source

|

| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-31-3 |

Source

|

| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.